molecular formula C13H10F3NO B8314253 2-(2-(Trifluoromethyl)phenyl)pyridine-4-methanol

2-(2-(Trifluoromethyl)phenyl)pyridine-4-methanol

Cat. No. B8314253
M. Wt: 253.22 g/mol
InChI Key: MIWNVTCWZFBFFU-UHFFFAOYSA-N
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Patent
US09266848B2

Procedure details

16.5 ml (0.3 mmol) of an aqueous solution of potassium carbonate having a concentration of 2M and 0.4 g (0.1 mmol) of 1,1′-bis(diphenylphosphino)ferrocene palladium(II) dihydrochloride are added under a stream of nitrogen to a solution containing 2.0 g (0.1 mmol) of 2-bromopyridine-4-methanol and 2.2 g (0.1 mmol) of 2-(trifluoromethyl)phenylboronic acid in 30 ml of toluene. The mixture is stirred at 80° C. for 5 hours then 20 ml of water are added. After extraction with ethyl acetate, the organic phase is dried over sodium sulphate, filtered and evaporated. The residue obtained is purified by chromatography over silica gel eluted with a 60/40 heptane/ethyl acetate mixture. 2.3 g (85%) of [2-(2-trifluoromethylphenyl)pyridin-4-yl]methanol are obtained in the form of a yellow oil.
[Compound]
Name
aqueous solution
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[CH:11]=[CH:10][N:9]=1.[F:16][C:17]([F:28])([F:27])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1B(O)O.O>C1(C)C=CC=CC=1.Cl.Cl.[Pd+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[F:16][C:17]([F:28])([F:27])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[CH:11]=[CH:10][N:9]=1 |f:0.1.2,7.8.9.10.11.12|

Inputs

Step One
Name
aqueous solution
Quantity
16.5 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.4 g
Type
catalyst
Smiles
Cl.Cl.[Pd+2].C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)CO
Name
Quantity
2.2 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)B(O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with a 60/40 heptane/ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=NC=CC(=C1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 9083%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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